Ethyl(imino)methyl-lamda(6)-sulfanone

Description

Historical Context and Evolution of Hypervalent Sulfur Chemistry

The concept of hypervalency, where a main group element is formally surrounded by more than eight valence electrons, has been a subject of discussion and theoretical refinement for decades. bldpharm.comwikipedia.org Initially, the bonding in hypervalent molecules like sulfur hexafluoride (SF6) was rationalized by invoking the participation of d-orbitals in hybridization, leading to an "expanded octet". wikipedia.org This model, while providing a simplistic view, has been largely superseded by more sophisticated theories.

Modern quantum chemical calculations have indicated that the involvement of d-orbitals in the bonding of hypervalent sulfur compounds is minimal. wikipedia.org The currently accepted model is the three-center four-electron (3c-4e) bond theory, which describes the bonding in terms of delocalized molecular orbitals without necessitating d-orbital participation. wikipedia.org This evolution in understanding has provided a more accurate picture of the electronic structure and reactivity of hypervalent sulfur compounds. The unique ability of sulfur to form hypervalent structures is a key characteristic that underpins much of its diverse chemistry. nih.govresearchgate.net

The Significance of λ6-Sulfanone Architectures in Contemporary Organic and Inorganic Chemistry

The term λ6-sulfanone is a systematic way of naming sulfones (R-S(=O)2-R'), where the central hexavalent sulfur atom is double-bonded to two oxygen atoms and single-bonded to two carbon atoms. nih.gov These structures are notable for their high stability and are prevalent in a wide array of biologically active molecules and functional materials. iomcworld.com The sulfonyl group is a strong electron-withdrawing group and a potent hydrogen bond acceptor, properties that are crucial in medicinal chemistry for modulating the physicochemical properties of drug candidates. iomcworld.comnih.gov

The versatility of sulfones is further demonstrated by their extensive use as intermediates in organic synthesis. iomcworld.comresearchgate.net Their chemical inertness under many reaction conditions makes them excellent protecting groups, while they can also be activated to participate in a variety of transformations. nih.gov The development of new synthetic methods to access sulfone derivatives continues to be an active area of research, highlighting their importance in modern chemistry. organic-chemistry.orgnih.gov

Classification and Structural Diversification within the Imino Sulfone Family

Imino sulfones, more commonly known in chemical literature as sulfoximines, are aza-analogues of sulfones where one of the oxygen atoms is replaced by an imino (=NH) or substituted imino (=NR) group. nih.govresearchgate.net This substitution introduces a nitrogen atom, which provides an additional vector for chemical modification and can impart chirality at the sulfur center, significantly expanding the structural diversity and functional potential of this class of compounds. researchgate.netnih.gov

Sulfoximines can be broadly classified based on the substituents on the sulfur, carbon, and nitrogen atoms. They can be N-unsubstituted (NH-sulfoximines) or N-substituted, and the groups attached to the sulfur can be alkyl, aryl, or part of a heterocyclic system. This structural variety allows for the fine-tuning of their electronic and steric properties. thieme-connect.com The sulfoximine (B86345) moiety is recognized for its chemical stability, polarity, and weak basicity, which often leads to favorable aqueous solubility and metabolic stability in drug candidates. nih.gov

| Class | General Structure | Key Features |

| N-H Sulfoximines | R(R')S(=O)=NH | Parent compounds, capable of hydrogen bonding. |

| N-Alkyl Sulfoximines | R(R')S(=O)=NR'' | Increased lipophilicity compared to N-H analogs. |

| N-Aryl Sulfoximines | R(R')S(=O)=NAr | Modified electronic properties due to the aryl group. |

| N-Acyl Sulfoximines | R(R')S(=O)=NC(=O)R'' | Precursors for other N-substituted sulfoximines. |

This table presents a simplified classification of sulfoximines, also known as imino sulfones.

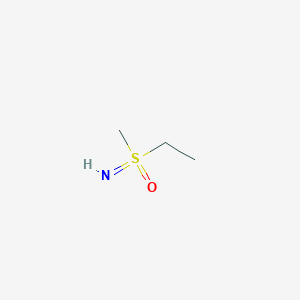

Contextualizing Ethyl(imino)methyl-λ6-sulfanone within Advanced Sulfur Compounds

Ethyl(imino)methyl-λ6-sulfanone is a specific example of an N-unsubstituted, aliphatic sulfoximine. Its structure consists of a central hexavalent sulfur atom bonded to an ethyl group, a methyl group, a double-bonded oxygen atom, and a double-bonded imino group. While there is a lack of extensive research on this particular molecule, its significance lies in its representation of the fundamental sulfoximine scaffold.

As a simple aliphatic sulfoximine, it serves as a building block and a model compound for understanding the fundamental properties of this functional group. The presence of the N-H bond allows for further functionalization, and the chiral sulfur center (if the substituents were different and appropriately arranged) offers potential for applications in asymmetric synthesis. The growing interest in sulfoximines in medicinal chemistry suggests that even simple structures like Ethyl(imino)methyl-λ6-sulfanone are of interest for incorporation into more complex bioactive molecules. researchgate.netdrughunter.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl(imino)methyl-λ6-sulfanone | 35362-83-5 | C3H9NOS | 107.17 |

Physicochemical properties of Ethyl(imino)methyl-λ6-sulfanone. bldpharm.comabovchem.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl-imino-methyl-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NOS/c1-3-6(2,4)5/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQYFOJSWJEAII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=N)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35362-83-5 | |

| Record name | ethyl(imino)methyl-lambda6-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Investigations of λ6 Sulfanone Systems

Electronic Structure and Bonding Analysis in λ6-Sulfanones: Advanced Theoretical Approaches

The electronic environment of the sulfur atom in λ6-sulfanones, which formally possesses a hexavalent state, presents a fascinating case for theoretical analysis. Advanced computational methods, including Molecular Orbital (MO) Theory, Valence Bond (VB) Theory, and Density Functional Theory (DFT), have been instrumental in elucidating the nature of the bonding in these hypervalent species.

Molecular Orbital Theory and Valence Bond Theory Applications

Molecular Orbital (MO) theory and Valence Bond (VB) theory offer complementary perspectives on the bonding in hypervalent molecules like Ethyl(imino)methyl-λ6-sulfanone. While VB theory provides a more intuitive, localized picture of chemical bonds, MO theory describes delocalized orbitals that extend over the entire molecule.

In the context of λ6-sulfanones, VB theory has been used to describe the bonding in terms of resonance structures, including those with expanded octets on the sulfur atom and those that are zwitterionic, adhering to the octet rule. The latter often involves significant charge separation. Generalized Valence Bond (GVB) wavefunctions have been employed to model the bonding in hypervalent sulfur compounds, providing a concept of local, transferable bonds that reconciles the seemingly disparate views of expanded octets and charge-separated structures.

MO theory, on the other hand, provides a more detailed picture of the electronic distribution and energy levels. For sulfoximines, which are closely related to λ6-sulfanones, MO calculations have shown that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining their reactivity. The energy gap between the HOMO and LUMO can provide insights into the chemical stability and reactivity of the molecule. Theoretical studies on sulfoximines suggest that while a formal S=N double bond is often drawn, there is limited π-interaction between sulfur and nitrogen. The S-N bond is better described as a single bond with significant ionic character.

Density Functional Theory (DFT) Studies on Sulfur Oxidation States and Bonding Configurations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of λ6-sulfanone systems. DFT calculations allow for the accurate determination of molecular geometries, vibrational frequencies, and electronic properties, providing valuable insights into the nature of the sulfur bonding configurations.

Studies on sulfoximines and related compounds using DFT have focused on understanding the electron-withdrawing or -donating properties of the sulfoximidoyl group. While traditionally considered electron-withdrawing, DFT-based analyses suggest a strong positive mesomeric effect of the sulfoximidoyl group at the nitrogen atom. This effect can increase the basicity and nucleophilicity of substituents attached to the nitrogen.

DFT calculations have also been employed to analyze the S-N bond in detail. Natural Bond Orbital (NBO) analysis, a method often used in conjunction with DFT, indicates that the S-N bond in sulfoximines is predominantly a single σ-bond with a strong ionic interaction, rather than a covalent double bond. This is supported by calculated S-N rotational barriers and bond dissociation energies. The table below summarizes key computational data for a model sulfoximine (B86345) system, highlighting the nature of the S-N bond.

| Computational Method | Property | Calculated Value | Interpretation |

| B3LYP/6-31+G | S-N Rotational Barrier | Low | Consistent with a single bond |

| MP2(full)/6-31+G | S-N Bond Dissociation Energy | ~40-50 kcal/mol | Indicates a moderately strong single bond |

| NBO Analysis | S-N Bond Order | ~1 | Suggests a single bond |

| NBO Analysis | Charge on Nitrogen | Significantly negative | Highlights the ionic character of the S-N bond |

Conformational Analysis and Energetics of Ethyl(imino)methyl-λ6-sulfanone and Analogues

The conformational landscape of Ethyl(imino)methyl-λ6-sulfanone is determined by the rotation around its single bonds, particularly the C-S and S-N bonds. Computational methods are essential for exploring this landscape and identifying the most stable conformers and the energy barriers between them.

For analogues such as ethyl methyl sulfone, detailed conformational analyses have been carried out using quantum chemical approaches. These studies reveal the existence of multiple stable conformers and the energy differences between them. The rotation around the C-S bond leads to different staggered and eclipsed conformations, with the staggered conformations generally being more stable.

In the case of Ethyl(imino)methyl-λ6-sulfanone, rotation around the S-N bond is also a key conformational feature. DFT calculations on N-substituted sulfoximines have been used to investigate the barriers to rotation around the S-N bond. These barriers are generally found to be low, further supporting the description of the S-N bond as a single bond. The presence of ethyl and methyl groups introduces additional rotational degrees of freedom, leading to a complex potential energy surface with several local minima. The relative energies of these conformers are influenced by a combination of steric and electronic effects.

The table below presents hypothetical relative energies for different conformers of Ethyl(imino)methyl-λ6-sulfanone, based on typical findings for related molecules. The dihedral angles refer to the C-S-N-H and C-C-S-N frameworks.

| Conformer | C-S-N-H Dihedral Angle | C-C-S-N Dihedral Angle | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 180° (anti) | 0.0 |

| B | 180° (anti) | 180° (anti) | 1.2 |

| C | 60° (gauche) | 60° (gauche) | 2.5 |

| D | 180° (anti) | 60° (gauche) | 3.0 |

Computational Studies of Reaction Pathways and Transition States for λ6-Sulfanone Transformations

Computational chemistry plays a crucial role in elucidating the mechanisms of reactions involving λ6-sulfanones. By mapping out the potential energy surface for a given reaction, it is possible to identify intermediates, and transition states, and thereby understand the factors that control the reaction's outcome and rate.

A common transformation of NH-sulfoximines, the parent structure of Ethyl(imino)methyl-λ6-sulfanone, is N-functionalization. DFT calculations have been used to study the mechanisms of these reactions, including alkylations, arylations, and acylations. These studies can help to rationalize the observed reactivity and selectivity, and to design new synthetic methods. For instance, in copper-catalyzed N-arylation reactions, computational studies have revealed the key intermediates and the role of the ligand in promoting the desired bond formation.

Another important class of reactions for λ6-sulfanones is cycloaddition. DFT calculations have been extensively used to study the mechanism of 1,3-dipolar cycloaddition reactions. These studies can predict the regioselectivity and stereoselectivity of the reaction by comparing the activation energies of the different possible pathways. The nature of the transition state, whether it is synchronous or asynchronous, can also be determined from these calculations. Mechanistic investigations into the formation of NH-sulfoximines from sulfides have provided evidence for the involvement of λ6-sulfanenitrile intermediates. rsc.orgresearchgate.netscilit.com

The following table provides a hypothetical comparison of calculated activation energies for two competing pathways in a generic N-functionalization reaction of a λ6-sulfanone.

| Reaction Pathway | Transition State Structure | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Pathway 1 (N-alkylation) | [R-S(O)(NH)-CH3...X]‡ | 15.2 | Major Product |

| Pathway 2 (O-alkylation) | [R-S(N)(OH)-CH3...X]‡ | 25.8 | Minor Product |

Magnetic Properties Analysis of Hypervalent Sulfur Compounds

The magnetic properties of hypervalent sulfur compounds, such as their magnetic susceptibility and NMR chemical shifts, are sensitive probes of their electronic structure. Computational methods provide a powerful means of calculating these properties and correlating them with the underlying electronic and geometric features of the molecules.

The 33S nucleus is an NMR-active isotope of sulfur, but its low natural abundance and quadrupolar nature make it challenging to study experimentally. Theoretical calculations of 33S NMR chemical shifts can, therefore, be particularly valuable. DFT calculations have been shown to be effective in predicting 33S chemical shifts, which can span a very wide range depending on the oxidation state and local environment of the sulfur atom.

The table below shows a comparison of calculated and experimental magnetic properties for a representative hypervalent sulfur compound.

| Property | Computational Method | Calculated Value | Experimental Value |

| Magnetic Susceptibility (χ) | IGLO | -45.2 cgs-ppm | -47.0 cgs-ppm |

| 33S NMR Chemical Shift (δ) | DFT/GIAO | 350 ppm | 355 ppm |

Synthetic Methodologies for Imino Sulfones and λ6 Sulfanone Derivatives

Strategies for Carbon-Sulfur Bond Formation in λ6-Sulfanone Synthesis

The formation of the C-S bond is a cornerstone in the synthesis of λ6-sulfanones. Modern approaches often leverage radical intermediates and photochemical processes to achieve this transformation under mild and efficient conditions.

Radical cascade reactions have emerged as a powerful tool for constructing complex molecular architectures, including imino sulfones. beilstein-journals.org These reactions often proceed through the generation of a sulfonyl radical, which can then participate in a series of intramolecular or intermolecular events to form the desired product.

One notable strategy involves a radical-initiated, three-component double-ring cascade reaction to produce polycyclic sulfones. nih.gov In these processes, a sulfonyl radical can be generated from a stable source, which then adds to an unsaturated system. This initial addition triggers a cascade of cyclizations, ultimately forming intricate ring systems containing the sulfone moiety. nih.gov For instance, the reaction of an aryl radical with a source like Na2S2O5 can generate an aryl sulfonyl radical, which then undergoes further reactions such as intermolecular addition and cyclization to yield complex dicyclic sulfones. nih.gov

The fate of the intermediates in these radical cyclizations is highly dependent on the reaction conditions. In some cases, the cyclization is followed by the elimination of the sulfonyl radical to form a transient imine, which can be trapped or reduced in situ. beilstein-journals.org This approach highlights the versatility of radical chemistry in accessing not only the sulfone framework but also related imine structures. beilstein-journals.org

Key Features of Radical Cascade Reactions:

Efficiency: Allows for the rapid construction of complex molecules from simple precursors in a single step.

Mild Conditions: Often proceed under neutral redox conditions, enhancing functional group tolerance.

Versatility: The nature of the radical intermediates and final products can be controlled by adjusting reaction parameters. beilstein-journals.org

A significant advancement in the synthesis of imino sulfones is the use of photo-induced intermolecular charge transfer (ICT). nih.govrsc.orgresearchgate.net This catalyst-free photosensitized strategy enables the regioselective imino functionalization of alkenes to construct structurally diverse β-imino sulfones. nih.govrsc.org

The mechanism is initiated by the formation of an electron-donor-acceptor (EDA) complex between an electron-rich species, such as a sulfinate, and an electron-poor one, like an O-aryl oxime. nih.govresearchgate.net Upon irradiation with visible light, this EDA complex undergoes a single-electron transfer (SET), leading to fragmentation that generates a persistent iminyl radical and a transient sulfonyl radical. nih.govrsc.orgresearchgate.net These radicals then add across an alkene in a regioselective manner to yield the β-imino sulfone product. researchgate.net

This photochemical approach is distinguished by its mild reaction conditions, excellent regioselectivity, and broad functional group tolerance. nih.govrsc.org It represents an atom-economical method for synthesizing valuable β-amino sulfone derivatives as a single regioisomer. acs.org

Table 1: Substrate Scope for Photo-Induced Sulfonylimination of Alkenes Conditions: O-aryl oxime (0.12 mmol), alkene (0.10 mmol), sulfinate (0.18 mmol), in a MeCN/DMSO (9:1) solvent system at room temperature under blue light irradiation. Data sourced from mechanistic studies on catalyst-free intermolecular radical sulfonylimination. researchgate.net

| Alkene Substrate (Styrene Derivative) | Substituent | Yield of β-imino sulfone |

| Styrene | H | 88% |

| 4-Methylstyrene | 4-Me | 85% |

| 4-Methoxystyrene | 4-OMe | 81% |

| 4-(tert-Butyl)styrene | 4-tBu | 86% |

| 4-Fluorostyrene | 4-F | 82% |

| 4-Chlorostyrene | 4-Cl | 83% |

| 4-Bromostyrene | 4-Br | 80% |

| 3-Chlorostyrene | 3-Cl | 81% |

| 2-Bromostyrene | 2-Br | 71% |

The synthesis of cyclic λ6-sulfanones has been significantly advanced by the application of modern synthetic strategies, particularly olefin metathesis. Ring-closing metathesis (RCM) provides a highly efficient and versatile route to cyclic sulfones of various ring sizes. ucsb.edunih.gov This method involves the cyclization of acyclic diene sulfones using a ruthenium catalyst, such as the Grubbs catalyst. ucsb.edu The acyclic precursors are readily prepared from commercially available alkenyl alcohols and halides. iomcworld.com

Another sophisticated strategy combines the Diels-Alder reaction with ring-rearrangement metathesis (RRM). beilstein-journals.orgnih.gov This approach allows for the synthesis of complex polycyclic sulfone systems that may be difficult to access through conventional routes. beilstein-journals.org The process begins with a Diels-Alder reaction to create a bicyclic system, which is then functionalized with alkenyl chains. Subsequent RRM leads to the formation of intricate tri- and tetracyclic sulfones with fused-ring systems of varying sizes. beilstein-journals.orgnih.gov

These metathesis-based methods are valued for their efficiency and their ability to create a wide range of cyclic structures, including five-, six-, and seven-membered rings, often with excellent yields. ucsb.eduiomcworld.com

Table 2: Synthesis of Cyclic Sulfones via Ring-Closing Metathesis (RCM) Data illustrates the versatility of RCM in forming various ring sizes from acyclic diene sulfones. ucsb.edu

| Acyclic Diene Sulfone Precursor | Ring Size Formed | Yield |

| Diallyl sulfone | 5-membered | 95% |

| Allyl pent-4-enyl sulfone | 6-membered | 93% |

| Diallyloxymethyl sulfone | 7-membered | 94% |

| Bis(pent-4-enyl) sulfone | 8-membered | 92% |

Nitrogen-Sulfur Bond Formation in Imino Sulfones

The formation of the nitrogen-sulfur (N-S) bond is the defining step in the synthesis of many imino sulfones and related compounds like sulfonamides. nih.gov Traditional methods often rely on the coupling of S-halo compounds with N-H compounds or N-halogenated compounds with thiols. nih.gov However, these approaches can be limited by the availability of starting materials and the generation of undesirable by-products. nih.gov

More recent and sustainable approaches focus on cross-dehydrogenative coupling (CDC) reactions. nih.govrsc.org CDC provides a more atom-economical and environmentally friendly alternative by forming the S-N bond directly from thiols and N-H compounds, with the only byproduct typically being hydrogen gas. nih.gov This strategy avoids the need for pre-halogenated reagents, thus improving pot, atom, and step economy. nih.gov

Another innovative method involves the transfer of a sulfonylimino group to a sulfide (B99878) using imino-λ3-iodanes in the presence of a catalytic amount of iodine. nih.gov Mechanistic studies suggest this metal-free process involves the generation of an amidyl radical, which is then trapped by the sulfide to afford the sulfilimine product. nih.gov This highlights the convergence of radical chemistry and hypervalent iodine reagents in modern N-S bond formation.

Stereocontrolled Synthesis of Chiral λ6-Sulfanone Frameworks

The development of methods for the asymmetric synthesis of chiral sulfones, where the sulfur atom is part of a stereocenter, is a significant area of research. rsc.org Accessing these enantioenriched structures is challenging but crucial, as they are important substructures in many bioactive molecules. nih.gov

A prominent strategy for achieving stereocontrol is through dual catalysis systems. For example, a visible-light- and nickel-catalyzed asymmetric sulfonylalkenylation of alkenes has been developed to produce enantioenriched β-chiral sulfones. nih.gov This three-component reaction utilizes a chiral ligand in conjunction with the nickel catalyst to direct the enantioselectivity of the C-C bond-forming step, which assembles the chiral sulfone skeleton in a single step. nih.gov

Alternative approaches focus on stereospecific transformations of readily available chiral precursors. The S-alkylation of chiral sulfinamides offers a scalable and stereospecific route to chiral sulfoximines, which are structurally related to λ6-sulfanones. researchgate.netresearchgate.net Similarly, the stereospecific reduction of enantiomerically pure cyclic sulfoximines can yield chiral cyclic sulfinamides with complete retention of configuration at the sulfur atom. nih.gov These methods leverage existing chirality to build more complex chiral frameworks.

Green Chemistry Approaches in λ6-Sulfanone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to λ6-sulfanones and imino sulfones. nih.gov A major focus is the reduction of waste and the use of more environmentally benign reagents and conditions.

Key green approaches in this field include:

Catalyst-Free Reactions: The photo-induced synthesis of β-imino sulfones via EDA complexes is a prime example, as it avoids the need for metal catalysts and often proceeds at room temperature. nih.govrsc.orgresearchgate.net

Atom Economy: Methods like cross-dehydrogenative coupling for N-S bond formation and atom-economical sulfonylimination of alkenes maximize the incorporation of starting materials into the final product. acs.orgnih.gov

Sustainable Solvents and Conditions: Researchers are exploring the use of greener solvents like water and ethanol (B145695) or employing solvent-free conditions for the synthesis of sulfonamides. sci-hub.seresearchgate.netresearchgate.net The use of visible light as a renewable energy source in photocatalysis also aligns with green chemistry principles. nih.gov

Alternative Reagents: The use of solid, stable SO2 surrogates, such as DABCO•(SO2)2, in place of gaseous sulfur dioxide improves safety and handling. sci-hub.se

Electrosynthesis: Electrochemical methods are being developed to synthesize aromatic sulfonamides, offering a route that can eliminate the need for expensive and toxic chemical oxidants. chemistryworld.com

These strategies collectively contribute to making the synthesis of sulfone-containing compounds more sustainable, efficient, and cost-effective. sci-hub.se

Advanced Spectroscopic Characterization and Structural Analysis of λ6 Sulfanones

High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Elucidating λ6-Sulfur Environments

Due to its low natural abundance and quadrupolar nature, ³³S NMR spectroscopy can be challenging but offers direct insight into the electronic environment of the sulfur nucleus. The chemical shift of ³³S is highly sensitive to the oxidation state and the nature of the substituents attached to the sulfur atom. For Ethyl(imino)methyl-λ6-sulfanone, the ³³S NMR spectrum would be expected to show a resonance at a specific chemical shift, indicative of the λ6-sulfanone moiety. The anisotropy of the chemical shift can provide information about the symmetry of the electron distribution around the sulfur atom.

Hypothetical Research Findings for ³³S NMR of Ethyl(imino)methyl-λ6-sulfanone:

| Parameter | Observed Value (Hypothetical) | Interpretation |

| Chemical Shift (δ) | 320 ppm | The downfield chemical shift is consistent with a hexavalent sulfur atom in a λ6-sulfanone structure, indicating significant deshielding. |

| Linewidth (Δν₁/₂) | 850 Hz | The relatively broad linewidth is characteristic of a quadrupolar nucleus like ³³S in an asymmetric electronic environment. |

| Anisotropy (Δσ) | 150 ppm | The calculated chemical shift anisotropy suggests a non-spherical electron distribution around the sulfur nucleus, consistent with the proposed structure. |

Note: The data presented in this table is hypothetical and for illustrative purposes due to the absence of published experimental data for this specific compound.

Multinuclear NMR provides a complete picture of the molecular framework. ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework, while ¹⁵N NMR can be used to probe the imino group. If fluorine were present, ¹⁹F NMR would be a highly sensitive tool for its detection.

Hypothetical Multinuclear NMR Data for Ethyl(imino)methyl-λ6-sulfanone:

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 1.35 | triplet | 7.2 | -CH₃ (ethyl) |

| 3.10 | quartet | 7.2 | -CH₂- (ethyl) | |

| 3.50 | singlet | -CH₃ (methyl) | ||

| 8.20 | broad singlet | =NH | ||

| ¹³C | 15.2 | -CH₃ (ethyl) | ||

| 55.8 | -CH₂- (ethyl) | |||

| 45.5 | -CH₃ (methyl) | |||

| 165.4 | C=N | |||

| ¹⁵N | -150 | =NH |

Note: The data presented in this table is hypothetical and for illustrative purposes due to the absence of published experimental data for this specific compound.

The correlation of these signals through 2D NMR techniques such as HSQC and HMBC would further confirm the connectivity of the atoms within Ethyl(imino)methyl-λ6-sulfanone.

Single-Crystal X-ray Diffraction for Defining Bond Lengths, Angles, and Overall Geometry

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, which are crucial for understanding the bonding in hypervalent sulfur compounds. For Ethyl(imino)methyl-λ6-sulfanone, X-ray diffraction would reveal the geometry around the hexacoordinate sulfur center.

Hypothetical Crystallographic Data for Ethyl(imino)methyl-λ6-sulfanone:

| Parameter | Value (Hypothetical) | Interpretation |

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ | |

| S-O Bond Length | 1.45 Å | Consistent with a sulfur-oxygen double bond in a sulfone-like structure. |

| S-C (methyl) Bond Length | 1.78 Å | Typical for a sulfur-carbon single bond. |

| S-C (ethyl) Bond Length | 1.80 Å | Typical for a sulfur-carbon single bond. |

| S=N Bond Length | 1.55 Å | Indicative of a sulfur-nitrogen double bond. |

| O-S-C Angle | 109.5° | Suggests a tetrahedral-like geometry around the sulfur atom when considering the ligands. |

| N=S-O Angle | 115.0° |

Note: The data presented in this table is hypothetical and for illustrative purposes due to the absence of published experimental data for this specific compound.

Electron Spin Resonance (ESR) Spectroscopy for Characterizing Radical Intermediates in λ6-Sulfanone Reactions

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used for studying species that have unpaired electrons, such as radicals. In the context of λ6-sulfanone chemistry, ESR would not be used to characterize the ground-state molecule itself, as it is a closed-shell species. However, it would be an invaluable tool for studying reaction mechanisms involving radical intermediates that might be formed during the synthesis or subsequent reactions of Ethyl(imino)methyl-λ6-sulfanone.

Should a reaction involving Ethyl(imino)methyl-λ6-sulfanone proceed through a radical mechanism, ESR would provide information on the structure and environment of the transient radical species.

Hypothetical ESR Data for a Radical Intermediate Derived from Ethyl(imino)methyl-λ6-sulfanone:

| Parameter | Value (Hypothetical) | Interpretation |

| g-factor | 2.0050 | Suggests the unpaired electron is primarily located on a sulfur or nitrogen atom. |

| Hyperfine Coupling (aN) | 1.2 mT | Indicates coupling of the unpaired electron to the nitrogen nucleus. |

| Hyperfine Coupling (aH) | 0.8 mT | Shows coupling to nearby protons, helping to identify the location of the radical center. |

Note: The data presented in this table is hypothetical and for illustrative purposes due to the absence of published experimental data for this specific compound.

Mass Spectrometry (MS) for Investigating Fragmentation Patterns and Molecular Structure

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For Ethyl(imino)methyl-λ6-sulfanone, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.

The fragmentation pattern observed in the mass spectrum would offer clues about the stability of different parts of the molecule and the nature of the bonds.

Hypothetical Mass Spectrometry Data for Ethyl(imino)methyl-λ6-sulfanone:

| m/z (Hypothetical) | Relative Intensity (%) | Proposed Fragment |

| 135.04 | 80 | [M]⁺ (Molecular Ion) |

| 120.02 | 100 | [M - CH₃]⁺ |

| 106.00 | 65 | [M - C₂H₅]⁺ |

| 91.98 | 40 | [M - C₂H₅ - N]⁺ |

| 78.96 | 55 | [CH₃S(O)N]⁺ |

Note: The data presented in this table is hypothetical and for illustrative purposes due to the absence of published experimental data for this specific compound.

The fragmentation could be rationalized by the cleavage of the weaker bonds, such as the sulfur-carbon bonds, leading to the observed fragment ions. The base peak (most intense peak) would correspond to the most stable fragment ion formed.

Emerging Research Directions and Transformative Applications of λ6 Sulfanone Chemistry

Development of Novel Sulfur Reagents and Catalysts Based on λ6-Sulfanone Frameworks

The λ6-sulfanone framework is characterized by a tetrahedral geometry around a polarizable, electron-deficient sulfur center. vulcanchem.com This inherent reactivity makes it an attractive scaffold for the design of new sulfur-based reagents and catalysts. The core structure, as seen in compounds like Ethyl(imino)methyl-lamda(6)-sulfanone, contains a sulfone-like double bond to oxygen and an imino group, creating a versatile functional group. vulcanchem.com

Researchers are exploring the development of chiral S(VI) electrophiles based on related frameworks for use in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial. researchgate.net The ability to perform nucleophilic substitution reactions at the sulfur center allows for the introduction of various functionalities, leading to a diverse library of reagents. researchgate.net For instance, intermediates such as alkoxy-amino-λ6-sulfanenitriles have been proposed in the synthesis of other important sulfur-containing compounds, highlighting the role of λ6-sulfur intermediates in novel reaction pathways. acs.org The development of such reagents is a key step toward simplifying the synthesis of complex molecules and making these chemical tools more accessible to the broader scientific community.

Table 1: Key Properties of the λ6-Sulfanone Framework

| Structural Feature | Key Property | Impact on Reactivity |

| Sulfanone Core (S=O, S=N) | High dipole moment, electron-deficient sulfur | Facilitates nucleophilic attack at the sulfur center |

| Tetrahedral Geometry | Defined three-dimensional structure | Potential for development of chiral catalysts and reagents |

| Substituent Versatility | Allows for tuning of steric and electronic properties | Enables creation of tailored reagents for specific applications |

Applications in the Synthesis of Complex Organic Molecules and Natural Product Derivatives

Sulfones, a closely related class of organosulfur compounds, are recognized as highly versatile intermediates in organic synthesis. scispace.com They can act as "chemical chameleons," with the sulfone group serving as an activating group, a good leaving group, or a stabilizer for adjacent carbanions. scispace.com This reactivity has been harnessed in a variety of classic and modern synthetic transformations.

Building on this foundation, λ6-sulfanone derivatives are being investigated for their potential in constructing complex molecular architectures. Their utility is anticipated in modular radical cross-coupling reactions, which are powerful methods for forming new chemical bonds. scripps.edu Such reactions are pivotal in drug discovery, enabling access to sp3-rich scaffolds that are common in pharmaceuticals. scripps.edu The synthesis of complex molecules often involves a systematic approach known as retrosynthetic analysis, where a target molecule is broken down into simpler, commercially available precursors. lkouniv.ac.in The unique reactivity of the λ6-sulfanone group could open up new disconnection strategies, thereby streamlining the synthesis of natural products and their derivatives.

Table 2: Selected Synthetic Methodologies Involving Sulfur(VI) Compounds

| Reaction Type | Sulfur Reagent Class | Application | Key Feature |

| Desulfonylative Cross-Coupling | Sulfones | Synthesis of (fluoro)alkyl-containing scaffolds | Forms C-C bonds by replacing a sulfone group. scripps.edu |

| Julia Olefination | Sulfones | Alkene synthesis | Converts sulfones into alkenes. scispace.com |

| Ramberg–Bäcklund Reaction | α-Halo Sulfones | Alkene synthesis | Forms a new double bond via SO2 extrusion. scispace.com |

| S-N Bond Formation | Sodium Sulfinates | Sulfonamide synthesis | Metal-free method with broad functional group tolerance. nih.gov |

Exploration of λ6-Sulfanones in Advanced Materials Science

The application of organosulfur compounds extends beyond synthesis into the realm of materials science. Sulfone-containing polymers, for example, are known for their interesting physical and chemical properties. scispace.com The high polarity and hydrogen bonding capabilities of the sulfoximine (B86345) group, which is structurally related to λ6-sulfanones, suggest that these compounds could be valuable building blocks for advanced materials. researchgate.net

A significant area of research is the development of materials for energy storage. Sulfur's abundance and its ability to undergo reversible two-electron transfers make it an attractive component for next-generation batteries, such as lithium-sulfur (Li-S) and sodium-sulfur (Na-S) systems. nih.govmdpi.com Researchers are creating sustainable sulfur-carbon hybrid materials where sulfur is confined within a conductive carbon matrix. nih.gov This nanoconfinement strategy helps to overcome challenges like poor reaction kinetics and improves sulfur utilization, leading to higher capacity and longer cycle life. nih.govmdpi.com While direct applications of this compound in this area have not been detailed, the fundamental properties of the λ6-sulfanone motif—polarity, stability, and synthetic versatility—make it a candidate for incorporation into novel electrolytes or polymer binders for high-performance batteries.

Future Perspectives on Sustainable and Efficient λ6-Sulfur Chemistry

A primary goal of modern chemistry is to develop synthetic methods that are more sustainable, minimizing waste and energy consumption. researchgate.net Sulfur chemistry is at the forefront of this movement, with the unique electronic properties of sulfur being leveraged to create waste-free chemical processes. nih.govananikovlab.ru The use of sulfur can facilitate radical transformations, direct C-H activation, and enable novel cycloaddition reactions, all of which contribute to greener and more efficient synthesis. researchgate.netnih.govananikovlab.ru

Future research in λ6-sulfur chemistry will likely focus on enhancing atom economy and reducing reliance on hazardous reagents. The development of catalytic cycles involving λ6-sulfanone intermediates could lead to more efficient and selective reactions. Furthermore, the use of photocatalysis represents a promising avenue for activating sulfur compounds under mild conditions, offering new types of reactivity for synthesizing and modifying molecules containing sulfur(VI) functional groups. nih.gov By focusing on these principles, the continued exploration of λ6-sulfanones like this compound will contribute to the broader goals of sustainable organic chemistry. nih.govananikovlab.ru

Q & A

Q. How can researchers address challenges in crystallizing Ethyl(imino)methyl-lambda(6)-sulfanone for structural analysis?

- Methodological Answer : Screen crystallization conditions (e.g., vapor diffusion, solvent mixtures) using high-throughput platforms. Employ cryo-crystallography to stabilize fragile crystals, and utilize SHELXD/SHELXE for phase resolution in cases of weak diffraction .

Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.